molecular formula C9H4BrCl2F3O B13721158 3'-Bromo-4'-chloro-5'-(trifluoromethyl)phenacyl chloride

3'-Bromo-4'-chloro-5'-(trifluoromethyl)phenacyl chloride

Cat. No.: B13721158
M. Wt: 335.93 g/mol
InChI Key: MOBFIDQFIRLFCD-UHFFFAOYSA-N
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Description

3’-Bromo-4’-chloro-5’-(trifluoromethyl)phenacyl chloride is an organic compound characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a phenacyl chloride structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Bromo-4’-chloro-5’-(trifluoromethyl)phenacyl chloride typically involves the introduction of bromine, chlorine, and trifluoromethyl groups onto a phenacyl chloride backbone. One common method involves the use of bromination, chlorination, and trifluoromethylation reactions. For example, starting with a phenacyl chloride, bromine can be introduced using N-bromosuccinimide (NBS) under radical conditions . Chlorination can be achieved using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). Trifluoromethylation can be performed using reagents such as trifluoromethyl iodide (CF3I) in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of 3’-Bromo-4’-chloro-5’-(trifluoromethyl)phenacyl chloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3’-Bromo-4’-chloro-5’-(trifluoromethyl)phenacyl chloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The phenacyl chloride moiety can be oxidized or reduced under appropriate conditions.

    Radical Reactions: The presence of bromine allows for radical bromination reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenacyl derivatives, while oxidation and reduction can lead to the formation of corresponding alcohols or ketones.

Scientific Research Applications

3’-Bromo-4’-chloro-5’-(trifluoromethyl)phenacyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3’-Bromo-4’-chloro-5’-(trifluoromethyl)phenacyl chloride involves its interaction with specific molecular targets. The presence of bromine, chlorine, and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways and cellular processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • **3-Bromo-5-(trifluor

Properties

Molecular Formula

C9H4BrCl2F3O

Molecular Weight

335.93 g/mol

IUPAC Name

1-[3-bromo-4-chloro-5-(trifluoromethyl)phenyl]-2-chloroethanone

InChI

InChI=1S/C9H4BrCl2F3O/c10-6-2-4(7(16)3-11)1-5(8(6)12)9(13,14)15/h1-2H,3H2

InChI Key

MOBFIDQFIRLFCD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)Cl)Br)C(=O)CCl

Origin of Product

United States

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